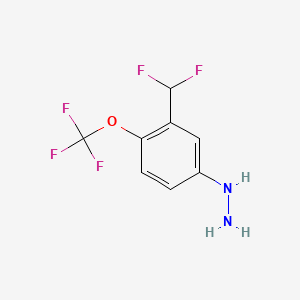
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine is a compound that features both difluoromethyl and trifluoromethoxy groups attached to a phenyl ring, with a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethyl and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. One common method involves the use of difluoromethylating and trifluoromethoxylating reagents under specific reaction conditions. For instance, the difluoromethylation can be achieved using difluoromethylating agents in the presence of a base, while the trifluoromethoxylation can be carried out using trifluoromethoxylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules, potentially leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)methane
- **1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)amine
- **1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)ethanol
Uniqueness
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H7F5N2O |
|---|---|
Poids moléculaire |
242.15 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |
Clé InChI |
FJHXCVHLDIOZMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




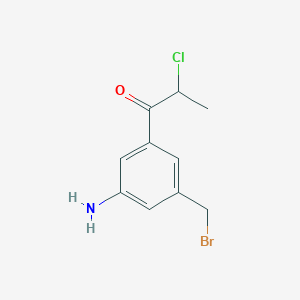

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
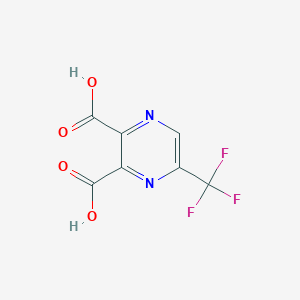
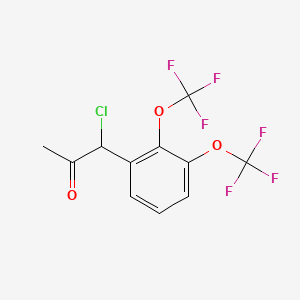
![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
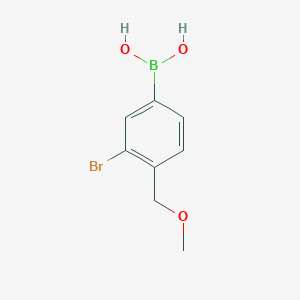
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
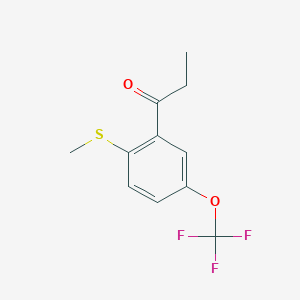
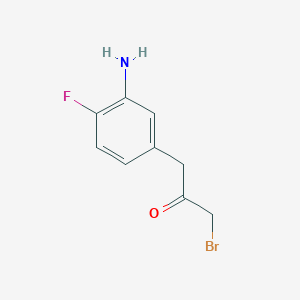
![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)
